molecular formula C19H14N2 B5712313 3-Benzo[f]quinolin-3-ylaniline

3-Benzo[f]quinolin-3-ylaniline

Cat. No.: B5712313
M. Wt: 270.3 g/mol
InChI Key: SGCRKQMREODFHJ-UHFFFAOYSA-N
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Description

3-Benzo[f]quinolin-3-ylaniline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused benzene and quinoline ring system with an aniline group attached at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzo[f]quinolin-3-ylaniline typically involves the Friedländer annulation reaction. This method includes the condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols, diketones, or β-ketoesters under basic conditions, often mediated by urea/KOH . Another approach involves the reaction of aryllithium species with DMF to produce formyl derivatives, which are then cyclized to form the benzoquinoline skeleton .

Industrial Production Methods: Industrial production of this compound may utilize scalable versions of the aforementioned synthetic routes. The Friedländer annulation, due to its efficiency and relatively mild reaction conditions, is particularly suitable for large-scale synthesis. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzo[f]quinolin-3-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzo[f]quinolin-3-ylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzo[f]quinolin-3-ylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects. .

Comparison with Similar Compounds

Uniqueness: 3-Benzo[f]quinolin-3-ylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science .

Properties

IUPAC Name

3-benzo[f]quinolin-3-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c20-15-6-3-5-14(12-15)18-11-9-17-16-7-2-1-4-13(16)8-10-19(17)21-18/h1-12H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCRKQMREODFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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